

AMG-650 toxicity and side effects in preclinical models

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Compound of Interest

Compound Name: *Amg-650*

Cat. No.: *B10829452*

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AMG-650 Preclinical Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and side effects of **AMG-650** (also known as Sovilnesib) in preclinical models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AMG-650**?

A1: **AMG-650** is a first-in-class, orally bioavailable small molecule inhibitor of Kinesin Family Member 18A (KIF18A).[1][2] KIF18A is a mitotic kinesin that plays a crucial role in regulating chromosome positioning and maintaining bipolar spindle integrity during cell division.[2][3] By inhibiting KIF18A, **AMG-650** selectively targets a vulnerability in cancer cells with chromosomal instability (CIN), a common feature in many aggressive tumors, particularly those with TP53 mutations.[1][4] This inhibition leads to mitotic arrest, multipolarity, and ultimately apoptosis in susceptible cancer cells.[5]

Q2: What is the general safety profile of **AMG-650** in preclinical models?

A2: Based on available preclinical data, **AMG-650** is generally described as "well-tolerated" at effective doses in various animal models, including mice.[1][5] Studies have reported robust

anti-tumor activity, including durable tumor regressions in human ovarian and breast cancer xenograft models, at doses that were well-tolerated.[1][5]

Q3: Were there any specific adverse effects reported in preclinical studies?

A3: Publicly available data from preclinical studies frequently report a lack of significant toxicity. For instance, in vivo efficacy studies in mice with OVCAR-3 cancer xenografts showed that **AMG-650**, administered at doses up to 100 mg/kg daily, caused no significant changes in body weight.[3] Another study also noted that a modified version of **AMG-650** induced dose-dependent antitumor efficacy in an OVCAR-3 model without a significant reduction in body weight. While detailed toxicology reports from GLP (Good Laboratory Practice) studies are not publicly available, the consistent description of being "well-tolerated" suggests a favorable safety profile in the preclinical species tested.[1][5]

Q4: What is the selectivity profile of **AMG-650**?

A4: **AMG-650** has been shown to be a potent and selective inhibitor of KIF18A. It exhibits specificity against a panel of diverse motor proteins.[5] Notably, in vitro studies have demonstrated that **AMG-650** has minimal effects on the proliferation of normal human bone marrow mononuclear cells at concentrations that are active on sensitive cancer cells, suggesting a significant therapeutic window.[5]

Troubleshooting Guide for In Vivo Experiments

This guide is designed to help researchers identify and address potential issues during in vivo experiments with **AMG-650**.

Observed Issue	Potential Cause	Troubleshooting Steps
Unexpected Weight Loss or Poor General Appearance	Although generally well-tolerated, individual animal responses can vary. This could be related to vehicle toxicity, stress from handling and dosing, or off-target effects at very high doses.	<ul style="list-style-type: none">- Ensure the vehicle is well-tolerated on its own by including a vehicle-only control group.- Refine handling and dosing techniques to minimize stress.- Review the dosing volume and frequency.- Consider dose reduction if toxicity is suspected.- Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
Lack of Efficacy	The tumor model may not be dependent on KIF18A. Chromosomal instability (CIN) and TP53 mutation status are thought to be key determinants of sensitivity.	<ul style="list-style-type: none">- Confirm the CIN status and TP53 mutation status of your cancer cell line or patient-derived xenograft (PDX) model.- Ensure adequate drug exposure by performing pharmacokinetic analysis.- Verify the formulation and administration of AMG-650.
Variable Tumor Response Within a Cohort	Tumor heterogeneity can lead to varied responses.	<ul style="list-style-type: none">- Increase the number of animals per group to improve statistical power.- Ensure consistent tumor implantation and size at the start of the study.

Data Summary

Preclinical Pharmacokinetics of AMG-650

Species	Dose	Route	Bioavailability (F%)	Clearance (CL) (L/h/kg)	Volume of Distribution (Vss) (L/kg)	Tmax (h)	Cmax (μM)
Mouse	10 mg/kg	p.o.	88%	0.15	1.64	9.12	4.00
Rat	10 mg/kg	p.o.	49%	0.19	1.72	5.33	3.36
Dog	2 mg/kg	p.o.	62%	0.066	1.67	6.00	0.95

Source:[3]

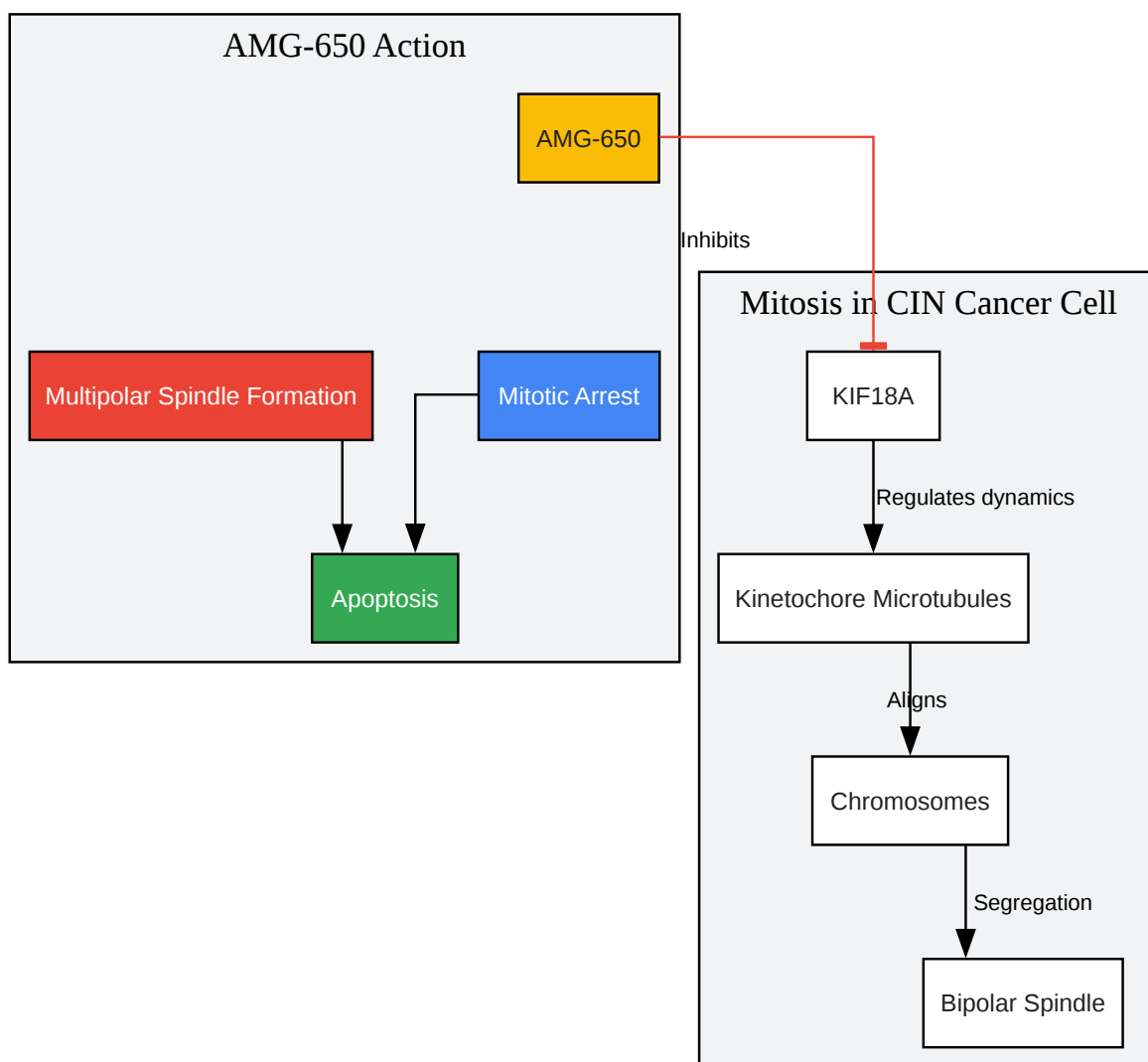
Experimental Protocols

In Vivo Antitumor Efficacy Study in OVCAR-3 Xenograft Model

- Animal Model: Female nude mice.
- Tumor Implantation: Subcutaneous injection of OVCAR-3 human ovarian cancer cells.
- Treatment Groups:
 - Vehicle control (orally, daily)
 - **AMG-650** (e.g., 4, 6, 8, 10, 30, and 100 mg/kg, orally, daily)[3]
- Dosing Regimen: Once daily oral administration.[3]
- Study Endpoints:
 - Tumor volume measurements (e.g., twice weekly).
 - Body weight measurements (e.g., twice weekly).
 - Monitoring for any signs of toxicity.

- At the end of the study, tumors may be harvested for pharmacodynamic marker analysis (e.g., pH3).

Visualizations



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Caption: Mechanism of action of **AMG-650** in chromosomally unstable (CIN) cancer cells.



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Caption: General workflow for an in vivo efficacy study of **AMG-650**.

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